molecular formula C7H15NO B1320136 (3-Methylpiperidin-3-yl)methanol CAS No. 221298-00-6

(3-Methylpiperidin-3-yl)methanol

Cat. No. B1320136
M. Wt: 129.2 g/mol
InChI Key: DMGCHHGYZKQCNX-UHFFFAOYSA-N
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Description

The compound "(3-Methylpiperidin-3-yl)methanol" is a structural motif present in various molecules with potential biological activity. It is a derivative of piperidine, a six-membered heterocyclic amine, which is often found in pharmaceutical compounds due to its ability to interact with biological targets. The methyl group and hydroxymethyl functional group on the piperidine ring can influence the molecule's physical properties, reactivity, and interaction with biological systems.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, an asymmetric synthesis of the orexin receptor antagonist MK-6096 piperidine core, which is structurally similar to "(3-Methylpiperidin-3-yl)methanol," was achieved in four steps with a 40% overall yield from methyl vinyl ketone and diethyl malonate. A key step in this synthesis involved a crystallization-induced dynamic resolution, which efficiently converted a mixture of lactam acids into the desired trans-lactam acid salt with high diastereomeric excess and yield .

Molecular Structure Analysis

The molecular structure of a related compound, "(3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol," was characterized using various techniques, including single-crystal X-ray diffraction. The crystal structure analysis revealed that the 1,3-dioxane ring in the compound adopts a non-planar chair conformation, and the molecules are connected by hydrogen bonding, forming a one-dimensional chain structure .

Chemical Reactions Analysis

The synthesis of enantiopure piperidine derivatives, such as "[(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol," involves the preparation from racemic precursors like alaninol. These chiral ligands have shown unique behavior in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde, which is a benchmark reaction for testing asymmetric induction in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a methyl group and a hydroxymethyl group can affect the compound's boiling point, solubility, and reactivity. The crystal structure analysis provides insights into the density and melting points of these compounds, which are crucial for their practical applications and biological activity .

Scientific Research Applications

Synthesis of Chiral Ligands

(Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010) discuss the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid, which includes compounds related to (3-Methylpiperidin-3-yl)methanol. These ligands display unique behavior in stereocontrol of reactions, specifically in the catalytic addition of diethylzinc to benzaldehyde.

Biological Conversion in E. coli

Whitaker et al. (2017) in their study on Engineering the biological conversion of methanol to specialty chemicals in Escherichia coli showcase how methanol can be used as a substrate for the biological production of chemicals and fuels. The research demonstrates E. coli's ability to convert methanol into biomass components, highlighting the potential of (3-Methylpiperidin-3-yl)methanol in biotechnological applications.

N-Methylation of Amines and Transfer Hydrogenation

Sarki et al. (2021) investigate the use of methanol in Simple RuCl3‐catalyzed N‐Methylation of Amines and Transfer Hydrogenation. Their research focuses on using methanol as a hydrogen source and C1 synthon, demonstrating its application in N-methylation and tandem reactions, which could include derivatives of (3-Methylppiperidin-3-yl)methanol.

Biocatalytic Transamination and Resolution

Chung et al. (2015) in their work on Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol describe an asymmetric synthesis process. This involves a biocatalytic transamination process, which could be relevant for producing variants of (3-Methylpiperidin-3-yl)methanol with specific chirality.

Methanol Utilization in Organic Synthesis

Biswas and Srimani (2021) discuss the Ru-Catalyzed Selective Catalytic Methylation employing methanol as a C1 source. This research is significant for understanding how methanol, and by extension (3-Methylpiperidin-3-yl)methanol, can be used in organic synthesis to form carbon-carbon and carbon-nitrogen bonds.

Impact on Lipid Dynamics

Nguyen et al. (2019) in their study on Methanol Accelerating DMPC Flip-Flop and Transfer: A SANS Study show the effect of methanol on lipid dynamics in biological membranes. This research could be relevant for understanding the interactions of (3-Methylpiperidin-3-yl)methanol with biological systems.

Methanol Production and Applications

Dalena et al. (2018) provide an overview of methanol production and applications, which could be extended to the specific case of (3-Methylpiperidin-3-yl)methanol, given its structural relationship to methanol.

Catalytic Methylation with Rare Earth Elements

Richard and Fan (2018) discuss the use of rare earth elements in methanol synthesis catalysis, which could have implications for the synthesis and applications of (3-Methylpiperidin-3-yl)methanol.

Safety And Hazards

The safety information for “(3-Methylpiperidin-3-yl)methanol” indicates that it has hazard statements H302, H315, H318, H335 . The MSDS for this compound can be found online .

properties

IUPAC Name

(3-methylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGCHHGYZKQCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598913
Record name (3-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpiperidin-3-yl)methanol

CAS RN

221298-00-6
Record name (3-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylpiperidin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To ethyl nipecotate (1.3 g) in THF (20 mL) at r.t was added potassium bis(trimethylsilyl)amide (18 mL of a 0.5 M solution in toluene). After 1 h, methyl iodide (0.5 mL) was added and the mixture was stirred for 15 h. Water was added and the mixture extracted with ether. The organics were washed with brine, dried and concentrated. The residual material (1.3 g) was dissolved in THF (20 mL) and treated with lithium aluminum hydride (8.7 mL of a 1 M solution in THF) at r.t. After 15 h, the mixture was cooled to -5° C. and aqueous sodium potassium tartrate was added followed by concentrated NH4OH, 10 N NaOH and the resulting mixture was stirred for 30 min. The mixture was filtered through anhydrous sodium sulfate and the filtrate was concentrated from toluene twice. The residual oil (1 g), containing the title compound, was used without further purification in Step 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chan, H Guthmann, MA Brimble, D Barker - Synlett, 2008 - thieme-connect.com
A simple and efficient synthesis of polysubstituted 4-piperidones was achieved from the double Mannich reaction of β-keto esters and bisaminol ethers. The reaction is highly …
Number of citations: 8 www.thieme-connect.com
Y Chan, J Balle, JK Sparrow, PDW Boyd, MA Brimble… - Tetrahedron, 2010 - Elsevier
The double Mannich reaction of acyclic α,γ-substituted β-keto esters and bis(aminol) ethers gives substituted 3,5-substituted-4-piperidones with high levels of diastereoselectivity. These …
Number of citations: 14 www.sciencedirect.com

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